![molecular formula C17H17IN2O3S B6424763 methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618080-10-7](/img/structure/B6424763.png)

methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

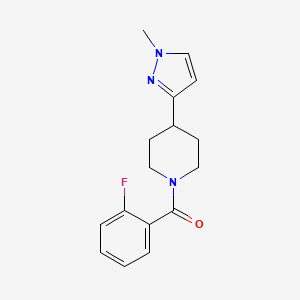

“Methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate” is a chemical compound with the linear formula C17H17IN2O3S . It has a molecular weight of 456.305 and is identified by the CAS Number: 618080-10-7 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The proposed reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Indole derivatives, including our compound of interest, have gained prominence due to their potential as anticancer agents. Researchers have explored their effects on cancer cells, aiming to develop novel therapies. The specific mechanisms of action involve inhibition of cell proliferation, induction of apoptosis, and interference with tumor growth pathways .

Neuroprotective and Anti-Neuroinflammatory Properties

Triazole-pyrimidine derivatives, such as our compound, have been investigated for their neuroprotective and anti-neuroinflammatory effects. These properties make them promising candidates for treating neurodegenerative diseases. In vitro studies have demonstrated their potential in safeguarding neurons and reducing neuroinflammation .

Catalytic Applications

The protodeboronation of pinacol boronic esters, a catalytic process, has been applied to related compounds. While not directly focused on our compound, this research highlights the versatility of pyrimidine-based structures in synthetic chemistry. Such reactions contribute to the synthesis of complex molecules, including natural products and alkaloids .

Anti-Proliferative Activity

Certain indole derivatives exhibit excellent anti-proliferative activity against various human cancer cell lines. For instance, spiro [indoline-3,2’-[1,3,4]thiadiazol]-one and spiro [indoline-3,3’-[1,2,4]triazolidin]-one have demonstrated potent effects against gastric carcinoma cells, breast adenocarcinoma cells, nasopharyngeal carcinoma cells, and oral carcinoma cells .

Plant Hormone Analogues

Indole-3-acetic acid, a plant hormone, is produced from tryptophan degradation in higher plants. While not directly related to our compound, understanding the biological potential of indole derivatives sheds light on their diverse applications, including plant growth regulation .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . They are promising scaffolds for the design of new medicines, including anticancer drugs .

Mode of Action

Thiazolo[3,2-a]pyrimidine derivatives are known to interact with biological targets due to their structural similarity to purine . This interaction can lead to various changes in the target, potentially contributing to the compound’s observed biological activities.

Biochemical Pathways

Thiazolo[3,2-a]pyrimidine derivatives are known to have a high synthetic potential and can be readily modified by the introduction of new binding sites . This allows for the optimization of the interaction between the ligand and the biological target, potentially affecting various biochemical pathways.

Result of Action

Given the high antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives , it can be inferred that this compound may have similar effects.

Eigenschaften

IUPAC Name |

methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17IN2O3S/c1-4-12-15(21)20-14(10-5-7-11(18)8-6-10)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAESPTGSOMKBTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17IN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6424683.png)

![8-(4-tert-butylbenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B6424687.png)

![4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B6424696.png)

![methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424697.png)

![2-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B6424707.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6424712.png)

![2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide](/img/structure/B6424754.png)

![7-(2-chlorophenyl)-4-[5-(1,2-dithiolan-3-yl)pentanoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6424758.png)

![N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6424762.png)

![3-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}-3,4-dihydroquinazolin-4-one](/img/structure/B6424775.png)